molecular formula C6H4F3N3O2 B595587 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 1996-45-8

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B595587
CAS RN: 1996-45-8
M. Wt: 207.112
InChI Key: JJHNNWCFVUOCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F3N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H4F3N3O2 . The InChI code for this compound is 1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13) .


Chemical Reactions Analysis

Trifluoromethylpyridines, including this compound, are used as reactants in the synthesis and biological activity of various compounds. For example, they are used in the synthesis of a novel fungicide, (N-Biphenylyl)pyrazine Carboxamides .

Scientific Research Applications

Facile Synthetic Methods for Pyrazoles and Conversion into Pyrazole-4-Carboxylic Acids

  • Research by Okada, Masuda, and Hojo (1992) demonstrates facile synthetic methods for trifluoromethyl-4-trifluoroacetylpyrazoles and their conversion into pyrazole-4-carboxylic acids, showcasing the versatility of pyrazine derivatives in synthetic chemistry (Okada, Masuda, & Hojo, 1992).

Molecular Adducts and Crystal Structures

  • Smith et al. (1995) and Lynch et al. (1994) investigated the molecular adducts and crystal structures involving pyrazinecarboxylic acids, providing insight into their potential for crystal engineering and material science applications (Smith, Lynch, Byriel, & Kennard, 1995), (Lynch, Smith, Byriel, Kennard, & Whittaker, 1994).

Supramolecular Synthon in Heterocyclic Acids

  • Vishweshwar, Nangia, and Lynch (2002) focused on the occurrence of carboxylic acid-pyridine supramolecular synthon in pyrazine monocarboxylic acids, which is significant for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Solvent-Sensitive Reactions

Pyrazole Derivatives and Antimicrobial Activity

  • El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyrazine derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in medical and pharmaceutical research (El-Mariah, Hosny, & Deeb, 2006).

Coordination Polymer and Crystal Structure

  • Tayebee, Amani, and Khavasi (2008) synthesized a Na+ complex with ligand 3-aminopyrazine-2-carboxylic acid and characterized its crystal structure, contributing to the field of coordination chemistry (Tayebee, Amani, & Khavasi, 2008).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The major use of trifluoromethylpyridine derivatives, including 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid, is in the protection of crops from pests. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)2-1-11-4(10)3(12-2)5(13)14/h1H,(H2,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNNWCFVUOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739094
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1996-45-8
Record name 3-Amino-6-(trifluoromethyl)-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1996-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.